Methyl 2-cyano-3-phenyloxirane-2-carboxylate
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Overview
Description
Methyl 2-cyano-3-phenyloxirane-2-carboxylate: is an organic compound with the molecular formula C11H9NO3 It is a derivative of oxirane, featuring a cyano group and a phenyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-cyano-3-phenyloxirane-2-carboxylate typically begins with the reaction of benzaldehyde with malononitrile to form 2-cyano-3-phenylacrylic acid.
Cyclization: The 2-cyano-3-phenylacrylic acid is then subjected to cyclization using a suitable base, such as sodium hydroxide, to form the oxirane ring.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-cyano-3-phenyloxirane-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxirane derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions due to its unique structure.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its ability to interact with biological molecules.
Biochemical Research: Used in studies to understand enzyme mechanisms and protein interactions.
Industry:
Materials Science: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-phenyloxirane-2-carboxylate involves its ability to interact with nucleophiles due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions .
Comparison with Similar Compounds
Methyl 3-phenyloxirane-2-carboxylate: Similar structure but lacks the cyano group.
2-methyl-3-phenyloxirane-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of an ester group.
2-methyl-3-phenyloxirane-2-methoxycarboxylate: Similar structure with a methoxy group instead of a cyano group.
Uniqueness: Methyl 2-cyano-3-phenyloxirane-2-carboxylate is unique due to the presence of both a cyano group and an oxirane ring, which imparts distinct reactivity and potential for diverse applications in organic synthesis and pharmaceuticals.
Properties
CAS No. |
90179-18-3 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-cyano-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-14-10(13)11(7-12)9(15-11)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
CTDZXHJTBYJEGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C(O1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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